4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
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Overview
Description
4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group, a chloro-methoxyphenyl group, a thioxo group, and a pyrrolidinyl group, making it a molecule of interest in various fields of scientific research.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring.
Introduction of the Chloro-Methoxyphenyl Group: This step involves the substitution reaction where the chloro-methoxyphenyl group is introduced into the thiazole ring.
Addition of the Amino Group: The amino group is introduced through an amination reaction, often using reagents like ammonia or amines.
Attachment of the Pyrrolidinyl Group: The final step involves the attachment of the pyrrolidinyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Chloro-Methoxyphenyl Compounds: Compounds such as 5-chloro-2-methoxybenzoic acid have similar aromatic substitution patterns.
Pyrrolidinyl Compounds: Compounds like pyrrolidin-2-one contain the pyrrolidinyl group.
Uniqueness
What sets 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione apart is the combination of these functional groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
[4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S2/c1-21-11-5-4-9(16)8-10(11)19-13(17)12(23-15(19)22)14(20)18-6-2-3-7-18/h4-5,8H,2-3,6-7,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRIZJPORPSWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)N3CCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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